![molecular formula C10H16N2 B1279082 Benzyl[2-(methylamino)ethyl]amine CAS No. 56904-09-7](/img/structure/B1279082.png)
Benzyl[2-(methylamino)ethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl[2-(methylamino)ethyl]amine is a chemical compound that is part of a broader class of organic molecules where a benzyl group is attached to an amine that is further substituted with a methylaminoethyl moiety. This structure is a common motif in various synthetic compounds that have been explored for their potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of compounds related to Benzyl[2-(methylamino)ethyl]amine often involves multi-step organic reactions. For instance, the synthesis of cyclic imidates from 2-(1-alkynyl)benzamides involves electrophilic cyclization, which proceeds on the oxygen of the carbonyl group rather than the nitrogen of the amide functionality, as corrected in the literature . Similarly, the synthesis of 1-[(ethoxyamino)methyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2-benzoxepins, which shares a structural resemblance to Benzyl[2-(methylamino)ethyl]amine, is achieved through the reaction of a bromomethyl precursor with ethylene glycol or chloroethanol . These methods highlight the diverse synthetic routes that can be employed to create benzylamine derivatives.
Molecular Structure Analysis
The molecular structure of compounds similar to Benzyl[2-(methylamino)ethyl]amine can be characterized using various spectroscopic techniques, including FT-IR, NMR, and X-ray crystallography. Density functional theory (DFT) studies provide insights into the geometrical structures, vibrational frequencies, and molecular electrostatic potential (MEP) of these compounds . Such analyses are crucial for understanding the molecular conformation and electronic distribution, which are important for predicting reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of benzylamine derivatives can be quite diverse. For example, the photochemical cleavage of the benzylic C-N bond in 3-(diethylamino)benzyl (DEABn) derivatives has been studied for the release of primary, secondary, and tertiary amines . This reaction is of particular interest in the development of photo-responsive systems. Additionally, the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives involves a three-component reaction, demonstrating the multifaceted reactivity of benzylamine-related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylamine derivatives are influenced by their molecular structure. For instance, the presence of substituents on the benzyl group can affect the solubility, melting point, and antimicrobial activity of these compounds . The electronic properties, such as the presence of electron-donating or electron-withdrawing groups, can also significantly impact the biological activity, as seen in the study of benzamides with neuroleptic activity . The structure-activity relationship is a key aspect of drug design and can be used to tailor the properties of benzylamine derivatives for specific applications.
科学的研究の応用
-
Polymer Synthesis
- Summary of Application : Benzyl[2-(methylamino)ethyl]amine is used in the synthesis of functional α-ω epoxyesters as comonomers for lactide polymerization . These highly functionalized epoxides serve as a means to introduce carboxylic acid and amine functional groups into poly (lactic acid) polymers .
- Methods of Application : The process involves reacting MPA with benzyl alcohol in an esterification reaction using DCC and catalytic amounts of DMAP, followed by an Oxone epoxidation to yield benzyl 2-methyl-3-(oxiran-2-yl)propanoate (Bn-MPO) .
- Results or Outcomes : The result is a functionalized poly (lactic acid) polymer that has carboxylic acid and amine functional groups .
-
Chemical Synthesis
- Summary of Application : Benzyl[2-(methylamino)ethyl]amine is used in the synthesis of N-benzyl propargylamines .
- Methods of Application : The process involves in situ formation of an active amine through Petasis reaction of primary amines, formaldehyde solution, and boronic acids, which reacts in a decarboxylative coupling reaction with propiolic acids .
- Results or Outcomes : The result is the chemoselective synthesis of N-benzyl propargylamines with good functional group compatibility .
-
Pharmaceutical Research
- Summary of Application : Benzyl[2-(methylamino)ethyl]amine is used in the development of new pharmaceutical compounds .
- Methods of Application : The specific methods of application can vary widely depending on the specific pharmaceutical compound being developed .
- Results or Outcomes : The outcomes can also vary widely, but the goal is typically to develop new drugs with improved efficacy, safety, and/or side effect profiles .
-
Chemical Research
- Summary of Application : Benzyl[2-(methylamino)ethyl]amine is used in the synthesis of a variety of chemical compounds .
- Methods of Application : The specific methods of application can vary widely depending on the specific chemical compound being synthesized .
- Results or Outcomes : The outcomes can also vary widely, but the goal is typically to develop new chemical compounds with improved properties .
-
Catalysis
- Summary of Application : Benzyl[2-(methylamino)ethyl]amine is used in the development of catalysts .
- Methods of Application : The specific methods of application can vary widely depending on the specific catalyst being developed .
- Results or Outcomes : The outcomes can also vary widely, but the goal is typically to develop new catalysts with improved efficiency and selectivity .
-
Material Science
- Summary of Application : Benzyl[2-(methylamino)ethyl]amine is used in the development of new materials .
- Methods of Application : The specific methods of application can vary widely depending on the specific material being developed .
- Results or Outcomes : The outcomes can also vary widely, but the goal is typically to develop new materials with improved properties .
Safety And Hazards
特性
IUPAC Name |
N'-benzyl-N-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-11-7-8-12-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQLOABSMDKQBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCNCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448329 |
Source


|
| Record name | N~1~-Benzyl-N~2~-methylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-N'-methylethylenediamine | |
CAS RN |
56904-09-7 |
Source


|
| Record name | N~1~-Benzyl-N~2~-methylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

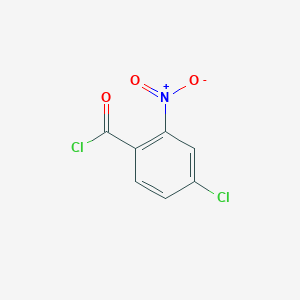
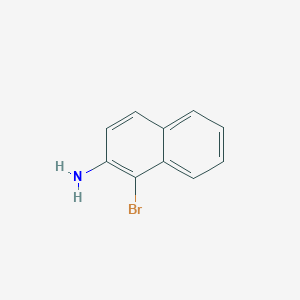
![tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate](/img/structure/B1279007.png)

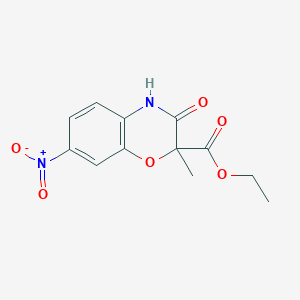
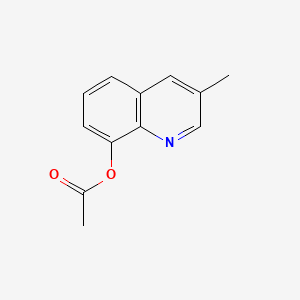
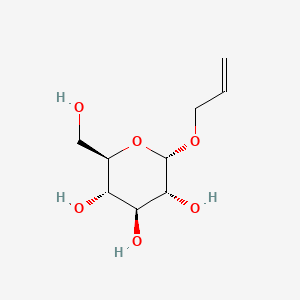
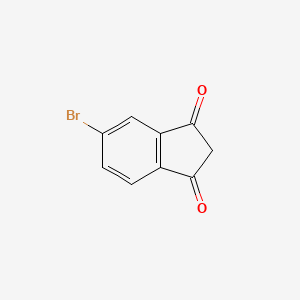
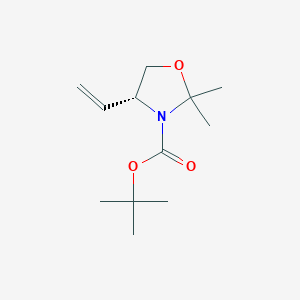
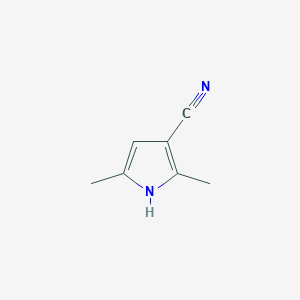
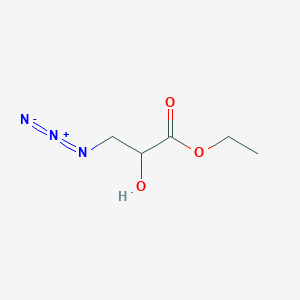

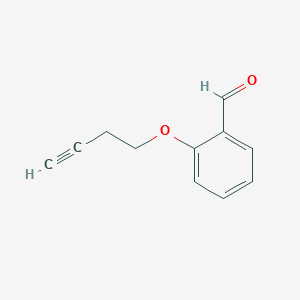
![Benzene, [(4-pentenyloxy)methyl]-](/img/structure/B1279034.png)